N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-7-9-15(10-8-14)17-11-12-18-22-23-20(25(18)24-17)27-13-19(26)21-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDZKEIEZKFMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Thioether Formation: The triazolopyridazine core is then reacted with a thiol derivative, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the intermediate with cyclohexylamine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, nitrating mixtures, or alkylating agents can be used under appropriate conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation.
Medicine: Studied for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
The triazolo-pyridazine core is highly versatile, with substituents influencing electronic, steric, and solubility properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : The p-tolyl group in the target compound provides electron-donating methyl substitution, enhancing aromatic stability compared to electron-withdrawing groups (e.g., pyridinyl in ).
- Steric Effects : Bulky substituents like cyclohexyl may reduce solubility but improve binding specificity in biological systems.
- Synthesis Efficiency : While direct yield data for the target are unavailable, analogs such as 4a (90.2% yield, ) and 9a (98% yield, ) demonstrate high efficiency in similar condensation reactions.
Acetamide Chain Modifications
The thioacetamide side chain is critical for hydrogen bonding and pharmacokinetics. Notable comparisons include:
Key Observations :
- Rigidity vs. Flexibility: Aromatic substituents (e.g., quinoxalinyl in ) introduce rigidity, which may favor binding to planar biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
